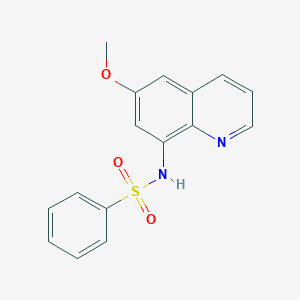

N-(6-methoxyquinolin-8-yl)benzenesulfonamide

Overview

Description

“N-(6-methoxyquinolin-8-yl)benzenesulfonamide” belongs to the class of organic compounds known as p-toluenesulfonamides . It is a series of N-(quinolin-8-yl)benzenesulfonamides capable of suppressing the NFkappaB pathway . These small molecules were identified from two high-throughput screens run at two centers of the NIH Molecular Libraries Initiative .

Synthesis Analysis

The synthesis of N-(quinolin-8-yl)benzenesulfonamides involves analogue synthesis . The series of compounds was prepared from 6-methoxyquinolin-8-amine or its N-(2-aminoethyl) analogue via Ugi-azide reaction .Molecular Structure Analysis

The molecular formula of “this compound” is C16H14N2O3S . The InChI code is InChI=1/C16H14N2O3S/c1-21-13-10-12-6-5-9-17-16(12)15(11-13)18-22(19,20)14-7-3-2-4-8-14/h2-11,18H,1H3 .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 314.359 . The compound is available in powder form . The melting point is 133-134 degrees .Mechanism of Action

Target of Action

The primary target of N-(6-methoxyquinolin-8-yl)benzenesulfonamide is the NFκB pathway . This pathway plays a crucial role in regulating the immune response to infection and has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .

Mode of Action

This compound interacts with its target by suppressing the NFκB pathway . This suppression results in a decrease in the transcription of NFκB target genes, which can lead to a reduction in inflammation and other related effects .

Biochemical Pathways

The compound affects the NFκB signaling pathway . This pathway is involved in the regulation of a wide variety of biological processes including immune response, inflammation, and cell growth . By suppressing this pathway, this compound can potentially influence these processes .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its suppression of the NFκB pathway . This can lead to a decrease in the transcription of NFκB target genes, potentially reducing inflammation and influencing other related biological processes .

Advantages and Limitations for Lab Experiments

The main advantage of using N-(6-methoxyquinolin-8-yl)benzenesulfonamide in lab experiments is its ability to act as an inhibitor of several enzymes and transcription factors. This makes it an ideal tool for studying the regulation of gene expression and cell signaling pathways. However, one of the main limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to use in some experiments.

Future Directions

The use of N-(6-methoxyquinolin-8-yl)benzenesulfonamide in scientific research has been shown to be promising, and there are several potential future directions for its use. One potential direction is its use in the development of novel drugs and therapeutic agents. Another potential direction is its use in the study of cancer biology, as its ability to modulate gene expression and cell signaling pathways could be useful in understanding the underlying mechanisms of cancer. In addition, its ability to modulate oxidative stress could be used in the development of novel antioxidants. Finally, its ability to modulate the immune response could be used in the development of novel immunotherapies.

Scientific Research Applications

N-(6-methoxyquinolin-8-yl)benzenesulfonamide has been widely used in scientific research due to its wide range of applications. It has been used in the synthesis of various compounds, such as quinoline-based drugs and fluorescent dyes. It has also been used in the study of enzyme inhibition, protein-protein interactions, and DNA binding. In addition, this compound has also been used in the study of cell signaling pathways and the regulation of gene expression.

Biochemical Analysis

Biochemical Properties

It has been found to suppress the NFkappaB pathway This suggests that it may interact with enzymes, proteins, and other biomolecules involved in this pathway

Cellular Effects

Its ability to suppress the NFkappaB pathway suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to suppress the NFkappaB pathway , which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

properties

IUPAC Name |

N-(6-methoxyquinolin-8-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-21-13-10-12-6-5-9-17-16(12)15(11-13)18-22(19,20)14-7-3-2-4-8-14/h2-11,18H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUQMKHWBGKBNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B6416942.png)

![4-chloro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B6416964.png)

![N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B6416980.png)

![3-[(1E)-1-(diethylamino)ethylidene]-1-phenylurea](/img/structure/B6416991.png)

![2-[(E)-2-(4-chlorophenyl)ethenyl]-1-ethyl-1H-1,3-benzodiazole](/img/structure/B6416998.png)

![2-{[4-(trifluoromethyl)phenyl]methylidene}propanedinitrile](/img/structure/B6417005.png)

![4-{2-[5-methyl-2-(propan-2-yl)phenoxy]acetamido}benzamide](/img/structure/B6417008.png)

![[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]methanol](/img/structure/B6417010.png)

![2-[(E)-(phenylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B6417027.png)

![1,7-dimethyl-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417031.png)